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molecular formula C16H17NO2 B1202029 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol CAS No. 14919-82-5

1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Cat. No. B1202029
M. Wt: 255.31 g/mol
InChI Key: GGGSEBXTKMTNBW-UHFFFAOYSA-N
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Patent
US05124337

Procedure details

Treat 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (10 g) with 48% HBr (100 mL) and heat the mixture at reflux under nitrogen for 2 h. Cool the mixture to room temperature and allow crystals to form overnight. Collect the crystals and wash with cold ethanol to give 7.5 g of the title compound as its HBr salt, mp=233°-236° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[C:17]2[C:12](=[CH:13][C:14]([O:20]C)=[C:15]([O:18]C)[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Br>[CH2:1]([CH:8]1[C:17]2[C:12](=[CH:13][C:14]([OH:20])=[C:15]([OH:18])[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1NCCC2=CC(=C(C=C12)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to form overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Collect the crystals
WASH
Type
WASH
Details
wash with cold ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NCCC2=CC(=C(C=C12)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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